molecular formula C9H11NO3 B3216454 3-(4-Methoxypyridin-3-yl)propanoic acid CAS No. 1171923-11-7

3-(4-Methoxypyridin-3-yl)propanoic acid

Cat. No.: B3216454
CAS No.: 1171923-11-7
M. Wt: 181.19 g/mol
InChI Key: MFVWUQGKUKKNFB-UHFFFAOYSA-N
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Description

3-(4-Methoxypyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxypyridin-3-yl)propanoic acid typically involves the reaction of 4-methoxypyridine with a suitable propanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple a boronic acid derivative of 4-methoxypyridine with a propanoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 3-(4-Hydroxypyridin-3-yl)propanoic acid.

    Reduction: 3-(4-Methoxypiperidin-3-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-(3-Methoxypyridin-4-yl)propanoic acid
  • 3-(2-Methoxypyridin-3-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Comparison: 3-(4-Methoxypyridin-3-yl)propanoic acid is unique due to the specific position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. For example, the methoxy group at the 4-position may enhance its ability to form hydrogen bonds and interact with biological targets compared to similar compounds with the methoxy group at different positions .

Properties

IUPAC Name

3-(4-methoxypyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-5-10-6-7(8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVWUQGKUKKNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295419
Record name 4-Methoxy-3-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171923-11-7
Record name 4-Methoxy-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171923-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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